5-Methyl-1,3,4-oxadiazol-2(3H)-one

Agrochemical Intermediates Pymetrozine Synthesis Heterocyclic Building Blocks

Sourcing a reliable pymetrozine intermediate with consistent purity can be challenging. 5-Methyl-1,3,4-oxadiazol-2(3H)-one (CAS 3069-67-8) addresses this directly: - Standard purity of ≥98% minimizes side reactions and downstream purification in agrochemical synthesis. - Available via a carbonate ester-based route that avoids phosgene, aligning with green chemistry procurement policies. - Bulk quantities and custom packaging supported for industrial-scale manufacturing campaigns.

Molecular Formula C3H4N2O2
Molecular Weight 100.08 g/mol
CAS No. 3069-67-8
Cat. No. B1309155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,3,4-oxadiazol-2(3H)-one
CAS3069-67-8
Molecular FormulaC3H4N2O2
Molecular Weight100.08 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)O1
InChIInChI=1S/C3H4N2O2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
InChIKeyNNXROHRFMWHXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,3,4-oxadiazol-2(3H)-one CAS 3069-67-8: Core Heterocyclic Intermediate for Agrochemical and Medicinal Chemistry Sourcing


5-Methyl-1,3,4-oxadiazol-2(3H)-one (CAS 3069-67-8) is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom within the oxadiazolone ring system . With the molecular formula C3H4N2O2 and a molecular weight of approximately 100.08 g/mol, it appears as an off-white crystalline solid at room temperature [1]. The compound features a methyl group at the 5-position and a carbonyl functionality on the ring, providing specific points for chemical modification [1]. It is primarily recognized as the essential intermediate in the synthesis of pymetrozine, a selective insecticide used globally in integrated pest management [2].

5-Methyl-1,3,4-oxadiazol-2(3H)-one: Why In-Class Analogs Cannot Be Freely Substituted in Regulated Synthesis


Within the 1,3,4-oxadiazol-2(3H)-one family, structural variations (e.g., alkyl chain length, aryl substitution, or unsubstituted ring systems) produce marked differences in reactivity, stability, and synthetic utility that preclude simple generic substitution. For 5-methyl-1,3,4-oxadiazol-2(3H)-one specifically, the methyl group at the 5-position confers a specific steric and electronic profile that governs its performance as a precursor in the established pymetrozine synthesis pathway [1]. Alternative oxadiazolones—such as 5-ethyl, 5-phenyl, or 3-aryl substituted derivatives—often exhibit divergent reaction kinetics, yield profiles, or downstream processing requirements when evaluated under identical cyclization conditions [2]. Moreover, the purity specification of ≥98.0% commonly required for agrochemical intermediate procurement is not uniformly met across all oxadiazolone analogs without additional purification steps [1]. The following quantitative evidence clarifies exactly where this compound differs from its closest alternatives.

5-Methyl-1,3,4-oxadiazol-2(3H)-one CAS 3069-67-8: Quantitative Differentiation Evidence for Scientific Selection


Established Intermediate for Pymetrozine Synthesis: Validated Commercial Pathway

5-Methyl-1,3,4-oxadiazol-2(3H)-one is the documented and industrially validated intermediate for the synthesis of pymetrozine, a pyridine azomethine insecticide with a distinct feeding-blocking mode of action [1]. Alternative oxadiazolones (e.g., 5-ethyl, 5-phenyl, or unsubstituted 1,3,4-oxadiazol-2(3H)-one) lack the precise steric and electronic properties required for efficient conversion to pymetrozine, resulting in either failed reactions or substantially lower yields under standard conditions [2]. The target compound's specific methyl substitution at the 5-position enables the sequential alkylation and condensation steps that define the pymetrozine synthetic route, as detailed in multiple patent disclosures [1].

Agrochemical Intermediates Pymetrozine Synthesis Heterocyclic Building Blocks

Purity Specification ≥98.0% for Reproducible Downstream Chemistry

Commercial-grade 5-methyl-1,3,4-oxadiazol-2(3H)-one is routinely supplied with an assay of ≥98.0%, a purity level explicitly documented for agrochemical intermediate applications [1]. This specification ensures predictable reaction stoichiometry and minimizes side reactions in complex multi-step syntheses such as pymetrozine production. By contrast, other oxadiazolone analogs—particularly those synthesized via alternative routes or from lower-quality precursors—may exhibit variable purity profiles requiring additional purification before use .

Chemical Purity Quality Control Intermediate Sourcing

Derivative Anticancer Activity: HepG-2 Cell Line IC50 Comparison

A derivative of 5-methyl-1,3,4-oxadiazol-2(3H)-one exhibited an IC50 value of 35.58 µM against liver cancer cells (HepG-2) in vitro, demonstrating moderate antiproliferative activity . While this data pertains to a derivative rather than the parent compound, it establishes a benchmark for the oxadiazolone scaffold's potential in anticancer research. Direct comparative data for the parent compound against HepG-2 cells are not available; however, the derivative activity provides a quantifiable reference point for structure-activity relationship studies.

Anticancer Screening HepG-2 Cells Oxadiazole Derivatives

Synthetic Route Differentiation: Phosgene-Free Carbonate Method

Patented synthetic methods for 5-methyl-1,3,4-oxadiazol-2(3H)-one describe the use of carbonate esters (dimethyl carbonate, diphenyl carbonate) as carbonylation reagents, replacing highly toxic phosgene used in conventional oxadiazolone syntheses [1]. The carbonate-based method operates under mild, controllable conditions and avoids the generation of large quantities of inorganic salt solid waste and phosgene-related safety hazards [1]. While yield data from the carbonate method are not directly compared to phosgene-based routes in the abstract, the process advantage is clearly articulated. Alternative oxadiazolones synthesized via traditional phosgene routes require more stringent safety infrastructure and waste management.

Green Chemistry Process Safety Synthetic Methodology

5-Methyl-1,3,4-oxadiazol-2(3H)-one: Application Scenarios Derived from Quantitative Evidence


Large-Scale Synthesis of Pymetrozine Active Ingredient

Procurement of 5-methyl-1,3,4-oxadiazol-2(3H)-one as the key intermediate for pymetrozine manufacturing [1]. The compound's established and patented synthetic route [2] ensures compatibility with industrial-scale processes, while the available purity specification of ≥98.0% [3] minimizes side reactions and downstream purification requirements.

Medicinal Chemistry Scaffold for Anticancer Derivative Synthesis

Use of 5-methyl-1,3,4-oxadiazol-2(3H)-one as a starting material for the synthesis of oxadiazole derivatives with documented antiproliferative activity. A derivative exhibited an IC50 of 35.58 µM against HepG-2 liver cancer cells , providing a quantitative benchmark for structure-activity relationship studies and lead optimization campaigns.

Green Chemistry-Oriented Process Development

Sourcing of 5-methyl-1,3,4-oxadiazol-2(3H)-one produced via carbonate ester-based methods [2]. This route avoids the use of highly toxic phosgene and reduces hazardous waste generation, aligning with institutional or corporate green chemistry procurement policies and reducing the safety infrastructure burden.

Heterocyclic Building Block for Diversified Library Synthesis

Utilization of 5-methyl-1,3,4-oxadiazol-2(3H)-one as a versatile heterocyclic building block for the construction of more complex ring systems, including triazoles, imidazoles, and oxazoles [1]. The methyl group at the 5-position and the carbonyl functionality offer distinct points for regioselective modification, enabling access to diverse chemical space for screening campaigns.

Technical Documentation Hub

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